butyl N-[4-(phenylsulfamoyl)phenyl]carbamate
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Overview
Description
Butyl N-[4-(phenylsulfamoyl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is known for its unique chemical structure, which includes a butyl group, a phenylsulfamoyl group, and a phenylcarbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl N-[4-(phenylsulfamoyl)phenyl]carbamate typically involves the reaction of butyl isocyanate with 4-(phenylsulfamoyl)aniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction can be represented as follows:
Butyl isocyanate+4-(phenylsulfamoyl)aniline→Butyl N-[4-(phenylsulfamoyl)phenyl]carbamate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Butyl N-[4-(phenylsulfamoyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group or the phenylsulfamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Butyl N-[4-(phenylsulfamoyl)phenyl]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butyl N-[4-(phenylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in the synthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-Substituted 4-sulfamoylbenzoic acid derivatives: These compounds share a similar sulfonamide group and have been studied for their enzyme inhibitory activities.
tert-Butyl (4-(bromomethyl)phenyl)carbamate: This compound has a similar carbamate structure and is used in organic synthesis.
Uniqueness
Butyl N-[4-(phenylsulfamoyl)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
butyl N-[4-(phenylsulfamoyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-3-13-23-17(20)18-14-9-11-16(12-10-14)24(21,22)19-15-7-5-4-6-8-15/h4-12,19H,2-3,13H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAKOLOTFVRWKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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